Ethyl 7-Bromoisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-Bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It is an ethyl ester derivative of 7-bromoisoquinoline-1-carboxylic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromoisoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .
Scientific Research Applications
Ethyl 7-Bromoisoquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 7-Bromoisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-Chloroisoquinoline-1-carboxylate
- Ethyl 7-Fluoroisoquinoline-1-carboxylate
- Ethyl 7-Iodoisoquinoline-1-carboxylate
Uniqueness
Ethyl 7-Bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in research .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 7-bromoisoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-7-9(13)4-3-8(10)5-6-14-11/h3-7H,2H2,1H3 |
InChI Key |
CBTQZJGIFLXBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.